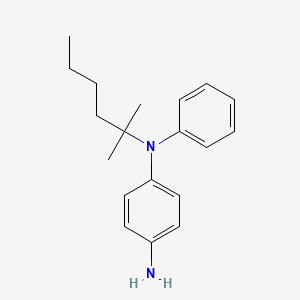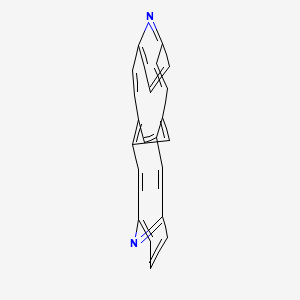
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene is a complex polycyclic compound with a unique structure that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures, followed by the introduction of nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene: This compound itself is unique due to its specific structure and properties.
Other Polycyclic Compounds: Compounds with similar polycyclic frameworks but different functional groups or ring sizes.
Uniqueness
The uniqueness of 25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene lies in its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64031-65-8 |
|---|---|
Molekularformel |
C24H16N2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
25,26-diazapentacyclo[19.3.1.19,13.04,16.06,18]hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene |
InChI |
InChI=1S/C24H16N2/c1-3-21-11-7-17-15-20-10-14-24-6-2-5-23(26-24)13-9-19(17)16-18(20)8-12-22(4-1)25-21/h1-16H |
InChI-Schlüssel |
OOIJMELXAYQWOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C1)C=CC3=C4C=CC5=CC=CC(=N5)C=CC(=C3)C(=C4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)


![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
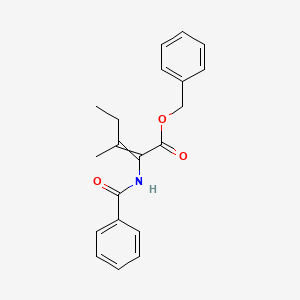
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


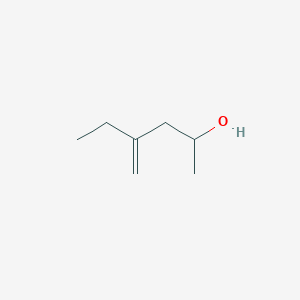
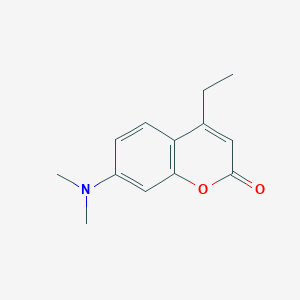
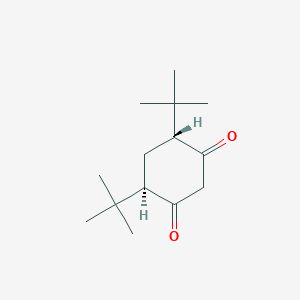

![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
